molecular formula C16H18N2O B13855309 N-(2,4-dimethylphenyl)-2-(methylamino)benzamide

N-(2,4-dimethylphenyl)-2-(methylamino)benzamide

Cat. No.: B13855309
M. Wt: 254.33 g/mol
InChI Key: LPASYKYJCVOMTN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with a 2,4-dimethylphenyl group and a methylamino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(methylamino)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzoic acid and 2-aminobenzamide.

    Amidation Reaction: The 2,4-dimethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The acid chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (Et3N) to form the desired benzamide compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized benzamide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide compounds with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(methylamino)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-aminobenzamide
  • N-(2,4-dimethylphenyl)-2-(ethylamino)benzamide
  • N-(2,4-dimethylphenyl)-2-(propylamino)benzamide

Uniqueness

N-(2,4-dimethylphenyl)-2-(methylamino)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(methylamino)benzamide

InChI

InChI=1S/C16H18N2O/c1-11-8-9-14(12(2)10-11)18-16(19)13-6-4-5-7-15(13)17-3/h4-10,17H,1-3H3,(H,18,19)

InChI Key

LPASYKYJCVOMTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC)C

Origin of Product

United States

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